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Compound of Interest

Compound Name: 4-Bromo-2-methoxythiazole

Cat. No.: B1273696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical

functionalization of 4-Bromo-2-methoxythiazole. This versatile building block is of significant

interest in medicinal chemistry and materials science due to the prevalence of the 2-

methoxythiazole scaffold in biologically active compounds and functional materials. The

protocols outlined below focus on common and robust palladium-catalyzed cross-coupling

reactions and lithiation-based methods to introduce a variety of substituents at the C4-position.

Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and

carbon-heteroatom bonds.[1] For a substrate like 4-Bromo-2-methoxythiazole, reactions such

as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination are highly effective

for introducing aryl, vinyl, alkynyl, and amino groups, respectively.
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Caption: General workflow for Pd-catalyzed functionalization of 4-Bromo-2-methoxythiazole.
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The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting

an organohalide with an organoboron compound.[2] It is widely used due to its mild conditions,

functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry

Couplin
g
Partner
(Boroni
c Acid)

Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv.)

Solvent
Temp.
(°C)

Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
-

K₂CO₃

(2)

Dioxane/

H₂O
100

>90

(Typical)

2

4-

Methylph

enylboro

nic acid

Pd(OAc)₂

(3)

SPhos

(6)

K₃PO₄

(3)
Toluene 110

>85

(Typical)

3

Thiophen

e-2-

boronic

acid

PdCl₂(dp

pf) (5)
-

Cs₂CO₃

(2.5)
DMF 90

>80

(Typical)

4

Vinylboro

nic acid

pinacol

ester

Pd(OAc)₂

(2)

XPhos

(4)

K₂CO₃

(2)

1,4-

Dioxane
110

>75

(Typical)

[4]

Protocol 1.1: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: To a dry round-bottom flask or microwave vial, add 4-Bromo-2-
methoxythiazole (1.0 equiv.), the desired aryl or vinyl boronic acid/ester (1.2-1.5 equiv.),

and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon

or Nitrogen) three times.
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Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄,

2-5 mol%) and, if required, a ligand. Add the degassed anhydrous solvent (e.g., 1,4-dioxane,

toluene).[2]

Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110

°C) for 2-24 hours.

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl

acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude residue by flash column

chromatography on silica gel to yield the desired 4-substituted-2-methoxythiazole.[2]

The Stille coupling involves the reaction of an organohalide with an organotin compound

(organostannane) catalyzed by palladium.[5] Organostannanes are stable to air and moisture,

and the reaction tolerates a wide variety of functional groups.[5][6] However, a significant

drawback is the toxicity of tin reagents and byproducts.[7]

Table 2: Representative Conditions for Stille Coupling
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Entry

Couplin
g
Partner
(Organo
stannan
e)

Catalyst
(mol%)

Ligand
(mol%)

Additive
(equiv.)

Solvent
Temp.
(°C)

Yield
(%)

1

Tributyl(p

henyl)sta

nnane

Pd(PPh₃)

₄ (5)
- LiCl (3) Toluene 110

>85

(Typical)

2

Tributyl(vi

nyl)stann

ane

PdCl₂(PP

h₃)₂ (3)
- - THF 65

>90

(Typical)

3

2-

(Tributyls

tannyl)thi

ophene

Pd₂(dba)

₃ (2.5)

P(2-

furyl)₃

(10)

- NMP 80
>80

(Typical)

4

Tributyl(e

thynyl)sta

nnane

PdCl₂(As

Ph₃)₂ (4)
- - Dioxane 100

>70

(Typical)

Protocol 1.2: General Procedure for Stille Coupling

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the

palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additives like LiCl.

Reagent Addition: Add a solution of 4-Bromo-2-methoxythiazole (1.0 equiv.) in anhydrous,

degassed solvent (e.g., Toluene, THF). Add the organostannane reagent (1.1-1.3 equiv.) via

syringe.

Reaction: Heat the reaction mixture with stirring to the specified temperature (e.g., 65-110

°C).

Monitoring: Follow the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the mixture to room temperature. To remove tin byproducts,

wash the reaction mixture with an aqueous solution of potassium fluoride (KF) or filter

through a pad of Celite and silica gel.[6] Dilute with an organic solvent, wash with water and

brine.

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude

product via flash column chromatography.

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between

a halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[3] The

reaction is valued for its mild conditions.[3][8]

Table 3: Representative Conditions for Sonogashira Coupling

Entry

Couplin
g
Partner
(Alkyne)

Catalyst
(mol%)

Co-
catalyst
(mol%)

Base
(equiv.)

Solvent
Temp.
(°C)

Yield
(%)

1
Phenylac

etylene

PdCl₂(PP

h₃)₂ (2)
CuI (4)

Et₃N

(2.5)
THF 60

>90

(Typical)

2

Trimethyl

silylacetyl

ene

Pd(PPh₃)

₄ (4)
CuI (8)

i-Pr₂NH

(3)
Toluene 80

>85

(Typical)

[9]

3
1-

Heptyne

Pd(OAc)₂

(2)
CuI (5)

K₂CO₃

(2)
DMF 70

>80

(Typical)

[10]

4
Propargyl

alcohol

PdCl₂(PP

h₃)₂ (3)
CuI (6) Et₃N (3) MeCN RT to 50

>85

(Typical)

Protocol 1.3: General Procedure for Sonogashira Coupling

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-
methoxythiazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the

copper(I) iodide (CuI, 2-10 mol%).[8]
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Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, DMF), followed by the amine

base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.[8]

Reaction: Stir the reaction at room temperature or heat as required (e.g., 40-80 °C).

Monitoring: Monitor the reaction by TLC or LC-MS.

Work-up: Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl

acetate), and wash with a saturated aqueous solution of NH₄Cl and then brine to remove

copper salts and the amine hydrohalide.[8]

Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the crude product

by flash column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

synthesis of carbon-nitrogen bonds from aryl halides and amines.[11] This reaction has

become a cornerstone of modern synthesis due to its broad scope and functional group

tolerance.[11][12]

Table 4: Representative Conditions for Buchwald-Hartwig Amination
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Entry

Couplin
g
Partner
(Amine)

Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv.)

Solvent
Temp.
(°C)

Yield
(%)

1
Morpholi

ne

Pd₂(dba)

₃ (2)

BINAP

(3)

NaOt-Bu

(1.4)
Toluene 100

>90

(Typical)

2 Aniline
Pd(OAc)₂

(2)

Xantphos

(4)

Cs₂CO₃

(1.5)
Dioxane 110

>85

(Typical)

[13]

3
Benzyla

mine

Pd₂(dba)

₃ (1.5)

BrettPho

s (3)

K₃PO₄

(2.0)
t-BuOH 100

>80

(Typical)

4

Benzoph

enone

imine

(NH₃

equiv.)

Pd(OAc)₂

(2)

BINAP

(3)

NaOt-Bu

(1.5)
Toluene 100

>75

(Typical)

[14]

Protocol 1.4: General Procedure for Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor

(e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOt-Bu or Cs₂CO₃)

to a dry reaction vessel.

Reagent Addition: Add the solvent (e.g., Toluene, Dioxane), followed by 4-Bromo-2-
methoxythiazole (1.0 equiv.) and the amine (1.2-1.5 equiv.).

Reaction: Seal the vessel tightly and heat with stirring to the required temperature (typically

80-110 °C).

Monitoring: Monitor the reaction by TLC or LC-MS.

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a

pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude

product by flash column chromatography.

Lithiation and Trapping with Electrophiles
Direct functionalization can also be achieved via a halogen-metal exchange. Treatment of 4-
Bromo-2-methoxythiazole with a strong organolithium base at low temperature generates a

nucleophilic 4-thiazolyl-lithium species, which can be trapped with various electrophiles.
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Workflow for Lithiation and Electrophilic Trapping

1. Dissolve 4-Bromo-2-methoxythiazole
in Anhydrous THF

2. Cool to Low Temperature
(e.g., -78 °C)

3. Add Organolithium Reagent
(e.g., n-BuLi) Dropwise

4. Stir for Halogen-Metal Exchange
(30-60 min)

5. Add Electrophile (E+)
(e.g., Aldehyde, CO2, R-X)

6. Quench Reaction
(e.g., sat. NH4Cl)

7. Extract, Dry, Concentrate

8. Purify Product

Click to download full resolution via product page

Caption: Step-by-step workflow for the lithiation of 4-Bromo-2-methoxythiazole.

Table 5: Functionalization via Lithiation-Electrophilic Trap
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Entry
Organolithi
um Reagent

Electrophile
(E+)

Product
Type

Temp. (°C) Yield (%)

1 n-BuLi
Benzaldehyd

e

Secondary

Alcohol
-78 >80 (Typical)

2 n-BuLi CO₂ (dry ice)
Carboxylic

Acid
-78

>75 (Typical)

[15]

3 n-BuLi DMF Aldehyde -78 >70 (Typical)

4 n-BuLi I₂
4-Iodo-

thiazole
-78 >85 (Typical)

Protocol 2.1: General Procedure for Lithiation and Electrophilic Quench

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a

thermometer and under an inert atmosphere, add a solution of 4-Bromo-2-methoxythiazole
(1.0 equiv.) in anhydrous THF.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium

(n-BuLi, 1.1 equiv.) dropwise, ensuring the internal temperature does not rise significantly.

Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete halogen-

metal exchange.

Electrophilic Trap: Add a solution of the desired electrophile (1.2 equiv.) in THF dropwise at

-78 °C. Allow the reaction to stir for an additional 1-3 hours at this temperature.

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of

ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent

(e.g., ethyl acetate). Wash the combined organic layers with water and brine.

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced

pressure. Purify the crude product by flash column chromatography or crystallization.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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